2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one
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Overview
Description
2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one is a synthetic organic compound with a molecular formula of C14H16N2O4S. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrimidinone core, which is further substituted with a sec-butoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one typically involves the reaction of a pyrimidinone derivative with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product. The sec-butoxy group is introduced through a subsequent alkylation reaction using sec-butyl bromide or a similar alkylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.
Substitution: The benzenesulfonyl and sec-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
- 2-Benzenesulfonyl-4-butan-2-yloxy-1H-pyrimidin-6-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Comparison: Compared to similar compounds, 2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the sec-butoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
284681-77-2 |
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Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4-butan-2-yloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O4S/c1-3-10(2)20-13-9-12(17)15-14(16-13)21(18,19)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
VQNQBILSCBVYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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